molecular formula C10H15NO B1526836 2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol CAS No. 1249418-20-9

2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol

Cat. No. B1526836
M. Wt: 165.23 g/mol
InChI Key: ODOLMCVMBQOBPL-UHFFFAOYSA-N
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Description

“2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 .


Molecular Structure Analysis

The InChI code for “2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol” is 1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 . This code provides a standardized way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid or liquid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthetic Chemistry and Drug Development

Research on compounds structurally similar to "2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol" often focuses on their synthesis and potential as pharmacological agents. For example, the study of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) showcases the compound's synthesis and characterization through various analytical techniques, highlighting the importance of such compounds in the development of new drugs and materials (J. Power et al., 2015). This indicates a broader interest in amino-phenyl-ethanol derivatives for their unique chemical properties and potential applications.

Material Science and Luminescence Sensing

The luminescence properties of certain derivatives, such as those related to "2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol," have been utilized in material science. For instance, the synthesis of Schiff bases from related compounds and their application as sensors for metal ions demonstrate the utility of these substances in creating sensitive and selective luminescent sensors for environmental and analytical applications (P. P. Soufeena & K. Aravindakshan, 2019).

Enzyme Inhibition and Biochemical Applications

Compounds structurally related to "2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol" have been investigated for their enzyme inhibitory activities. Such studies are crucial for the development of new therapeutic agents and for understanding biological processes at the molecular level. Research on pyrazole-based heterocyclic compounds, for example, reveals their potential in inhibiting hyperactive enzymes, which could lead to the development of new drugs for various diseases (Tariq Harit et al., 2012).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-amino-1-(3,5-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOLMCVMBQOBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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